Methacrylate

概述

描述

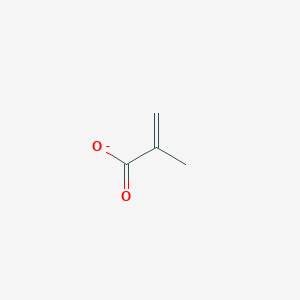

Methacrylate is a monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of methacrylic acid. It derives from an acrylate. It is a conjugate base of a methacrylic acid.

科学研究应用

Materials Science

- Polymer Production : MMA is primarily used as a monomer for producing various polymers, including acrylic plastics and synthetic rubbers. These polymers are essential in manufacturing products such as paints, adhesives, and coatings .

- Nanocomposites : Recent studies have explored the incorporation of graphene oxide into PMMA to create nanocomposite materials with enhanced mechanical and electrical properties. These materials are being investigated for applications in structural components and electronics .

Healthcare

- Dental Applications : PMMA is extensively used in prosthodontics for fabricating dentures, orthodontic retainers, and artificial teeth due to its favorable properties like low density and aesthetic appeal. Modifications have been made to improve its mechanical strength and thermal properties .

- Bone Cement : MMA is also utilized in orthopedic surgery as bone cement, providing stability and support for implants .

Coatings and Adhesives

- Durable Coatings : MMA-based coatings offer excellent weather resistance and durability, making them suitable for automotive finishes and industrial applications. They protect surfaces from environmental degradation .

- Adhesives : High-performance adhesives formulated with MMA exhibit rapid curing times and strong bonding capabilities across various substrates, including metals and plastics .

Electronics

- Encapsulation : In electronics manufacturing, MMA is used to encapsulate sensitive components, providing insulation against moisture and environmental factors .

Case Study 1: Laser Processing of PMMA

Research conducted on the CO2 continuous laser ablation of PMMA sheets demonstrated that varying laser powers could effectively transform PMMA from solid to liquid states, optimizing processing conditions for industrial applications. The study established a theoretical model that aligns well with experimental results, enhancing the efficiency of laser processing techniques .

Case Study 2: Prosthodontic Advancements

A comprehensive review highlighted the advancements in PMMA formulations for dental applications. Innovations include the incorporation of nanoparticles to enhance the physical properties of PMMA used in dental prosthetics. This research showcases how modifications can lead to better performance in clinical settings .

Comparative Data Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Materials Science | Polymer production | Versatile applications in various industries |

| Healthcare | Dental prosthetics | Aesthetic appeal; customizable properties |

| Bone cement | Provides stability for orthopedic implants | |

| Coatings | Automotive coatings | UV stability; weather resistance |

| Adhesives | Industrial adhesives | Strong bonding; quick curing |

| Electronics | Component encapsulation | Moisture protection; electrical insulation |

化学反应分析

Oxidation Pathways of Methacrylate Derivatives

Density functional theory (DFT) studies reveal two primary oxidation channels for MMA and methylacrylic acid (MAA) with triplet oxygen (O₂) :

| Reaction Channel | Activation Energy (kcal/mol) | Dominant Conditions |

|---|---|---|

| C-H bond oxidation | 5.4 – 7.2 | Room temperature |

| C=C bond oxidation | Higher barriers | Elevated temperatures |

The methyl group’s C-H bond exhibits higher reactivity due to hyperconjugative stabilization of transition states. At 25°C, >90% of reactions proceed via C-H oxidation, forming hydroperoxide intermediates . Above 100°C, C=C bond oxidation becomes competitive, generating epoxide derivatives .

Radical Polymerization Mechanisms

MMA undergoes free-radical polymerization initiated by peroxides, with kinetics influenced by:

Key Factors

Table 2: Secondary Reaction Prevalence in MMA Polymerization

| Temperature Range | Depropagation | Backbiting | β-Scission |

|---|---|---|---|

| <80°C | – | – | – |

| 80–180°C | + | – | – |

| >180°C | ++ | – | – |

Radical chain transfer constants (Cₛ) for MMA: 0.08–0.12, indicating moderate transfer activity compared to acrylates (Cₛ=0.15–0.30) .

Metabolic Transformation Pathways

In biological systems, MMA undergoes sequential transformations :

Reactivity with Radical Species

Pulse radiolysis studies quantify MMA’s radical interactions:

-

Hydroxyl radical (- OH) :

(diffusion-controlled)

Primary site: C=C bond addition (87% probability) -

This compound radicals :

Combination barriers:Radical Pair ΔE‡ (kcal/mol) MMA- + MMA 7.2 MMA- + Acrylate 5.4

Chain transfer to polymer (CTP) becomes significant above 10% conversion, with .

These reaction profiles guide material design in dental composites, adhesives, and biomedical hydrogels requiring controlled polymerization kinetics and degradation resistance.

属性

CAS 编号 |

18358-13-9 |

|---|---|

分子式 |

C4H5O2- |

分子量 |

85.08 g/mol |

IUPAC 名称 |

2-methylprop-2-enoate |

InChI |

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)/p-1 |

InChI 键 |

CERQOIWHTDAKMF-UHFFFAOYSA-M |

SMILES |

CC(=C)C(=O)[O-] |

规范 SMILES |

CC(=C)C(=O)[O-] |

同义词 |

Methacrylic acidanion |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。